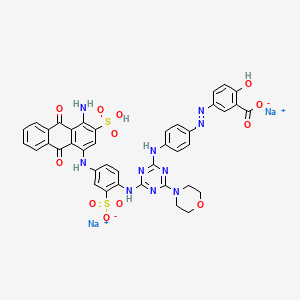![molecular formula C16H18O2 B14468917 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol CAS No. 66232-88-0](/img/structure/B14468917.png)
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes multiple hydroxyl and methyl groups attached to a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 2-hydroxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenolic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol can be compared with other similar compounds, such as:
2,6-Dimethylphenol: Lacks the additional hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
4-Hydroxy-3-methylphenylmethanol: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
2,4-Dimethylphenol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
66232-88-0 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
4-[(2-hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-4-5-14(15(17)6-10)9-13-7-11(2)16(18)12(3)8-13/h4-8,17-18H,9H2,1-3H3 |
Clé InChI |
IDWGHJMBBLCFAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC2=CC(=C(C(=C2)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


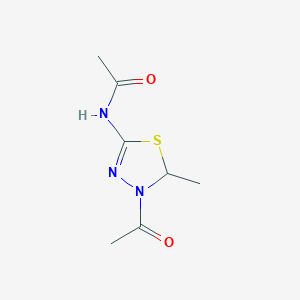
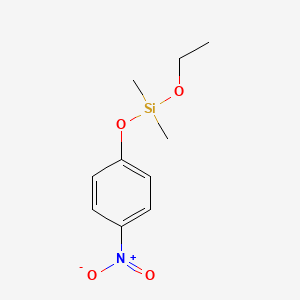
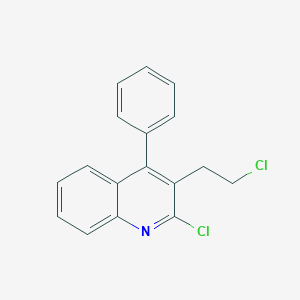
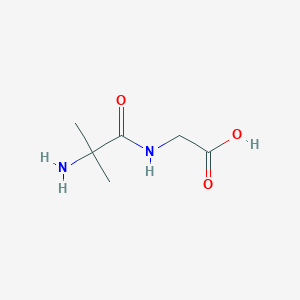
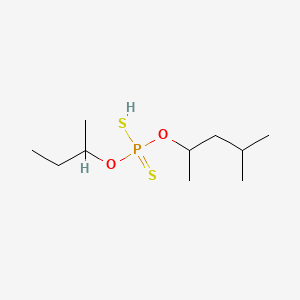
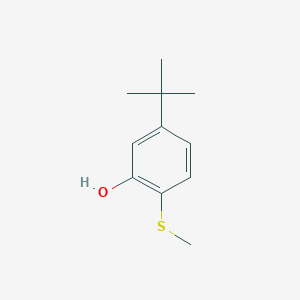
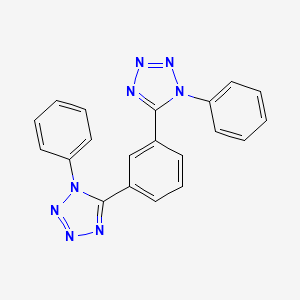
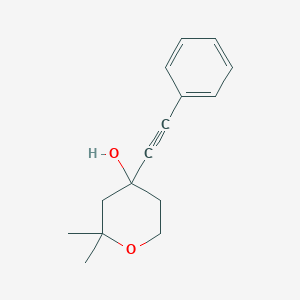
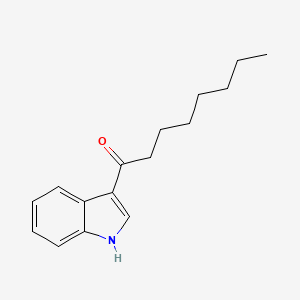
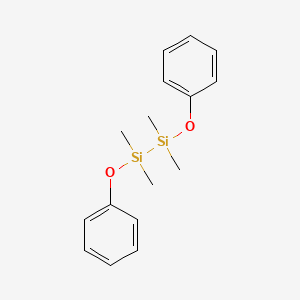

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
